molecular formula C17H12Cl2N2O3 B4154776 N-(2,6-dichlorophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide

N-(2,6-dichlorophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B4154776
M. Wt: 363.2 g/mol
InChI Key: UEXRLODOIDJCLR-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with phenyl and dichlorophenyl groups, making it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide typically involves the reaction of 2,6-dichloroaniline with a suitable pyrrolidine derivative under controlled conditions. One advanced method involves the preparation of 2,6-dichlorodiphenylamine derivatives, which are intermediates in the synthesis of this compound . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(2,6-dichlorophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3/c18-11-7-4-8-12(19)15(11)20-16(23)14-13(22)9-21(17(14)24)10-5-2-1-3-6-10/h1-8,14H,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXRLODOIDJCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(C(=O)N1C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dichlorophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-dichlorophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,6-dichlorophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide
Reactant of Route 4
N-(2,6-dichlorophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,6-dichlorophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide
Reactant of Route 6
N-(2,6-dichlorophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide

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